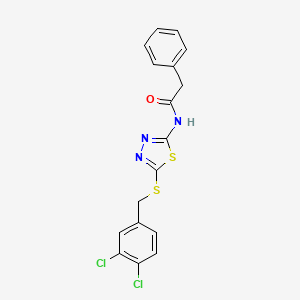
N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-amine under basic conditions to form the intermediate 5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology and Medicine: This compound has shown significant antitumor activity in vitro against various human cancer cell lines, including H1975, PC-3, MCF-7, and HGC-27 . It inhibits cell proliferation and induces apoptosis, making it a promising candidate for further development as an anticancer agent.
Industry: While its industrial applications are not extensively documented, the compound’s potential in drug development suggests it could be valuable in the pharmaceutical industry.
Mécanisme D'action
The antitumor activity of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is primarily due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It targets specific molecular pathways involved in cell cycle regulation and apoptosis, such as the inhibition of migration ability of tumor cells and blocking the cell cycle in the S phase .
Comparaison Avec Des Composés Similaires
- N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-(phenylamino)quinazolin-2-yl)thio)acetamide
- 4-aminoquinazoline derivatives containing 1,3,4-thiadiazole
Uniqueness: N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide stands out due to its specific substitution pattern on the benzyl group and its potent antitumor activity. Compared to similar compounds, it has shown better efficacy in inhibiting cancer cell proliferation and inducing apoptosis .
Propriétés
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS2/c18-13-7-6-12(8-14(13)19)10-24-17-22-21-16(25-17)20-15(23)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEKRSYSEYXECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2519531.png)
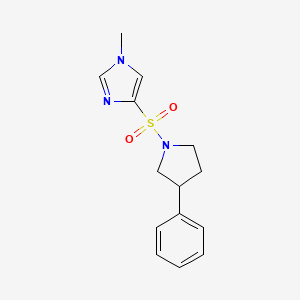

![(E)-4-(Dimethylamino)-N-[(1-thiophen-2-ylcyclopentyl)methyl]but-2-enamide](/img/structure/B2519534.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2519535.png)
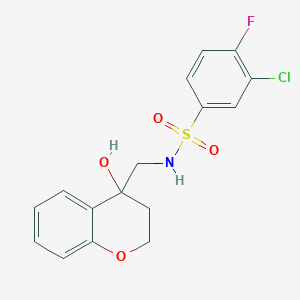
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2519541.png)
![2,4-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2519542.png)
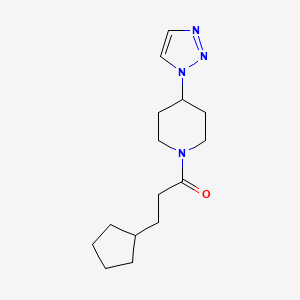
![2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2519545.png)
![1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2519547.png)
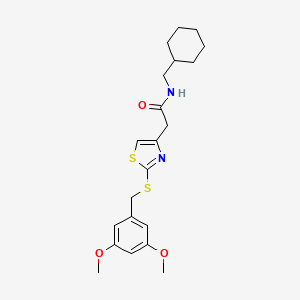
![4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2519550.png)

